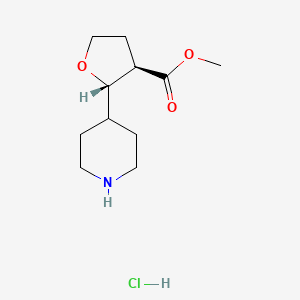

methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride

Description

Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate hydrochloride is a chiral compound featuring a piperidine-substituted oxolane (tetrahydrofuran) ring esterified with a methyl carboxylate group. The (2S,3R) stereochemistry and the hydrochloride salt enhance its stability and solubility, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) drug development due to the piperidine moiety’s prevalence in neuroactive compounds .

Properties

Molecular Formula |

C11H20ClNO3 |

|---|---|

Molecular Weight |

249.73 g/mol |

IUPAC Name |

methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H19NO3.ClH/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8;/h8-10,12H,2-7H2,1H3;1H/t9-,10+;/m1./s1 |

InChI Key |

OBUIHNJTMFMKOT-UXQCFNEQSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCO[C@H]1C2CCNCC2.Cl |

Canonical SMILES |

COC(=O)C1CCOC1C2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride typically involves stereospecific reactions to ensure the correct configuration of the chiral centers. One common method involves the use of stereospecific catalysts and reagents to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures and pH levels to maintain the integrity of the chiral centers.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production under controlled conditions, improving efficiency and yield. The use of flow microreactors also enhances the sustainability of the production process by reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Research Implications and Limitations

- Pharmacological Potential: The piperidine moiety in the main compound suggests possible CNS activity, but without empirical data, this remains speculative. In contrast, linear analogs like those in and are typically intermediates in peptide or small-molecule synthesis .

- Synthesis Challenges : The oxolane-piperidine fusion in the main compound likely requires advanced stereocontrol techniques, whereas linear analogs are synthetically accessible, as reflected by BLD Pharmatech’s expertise in chiral compounds .

Biological Activity

Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate; hydrochloride is a chemical compound that has gained attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H19NO3

- Molecular Weight : 213.27 g/mol

- IUPAC Name : Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate

The compound features a piperidine ring and an oxolane moiety, which contribute to its pharmacological properties. The specific stereochemistry (2S, 3R) is crucial for its biological activity as it influences binding affinities to various biological targets.

Research indicates that Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate may function primarily as an enzyme inhibitor or receptor modulator . This suggests that the compound can interact with specific enzymes or receptors in biological systems, thereby modulating their activity and influencing various biochemical pathways. Such interactions are essential for its potential applications in treating conditions like neurological disorders and cancer.

Enzyme Inhibition

Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. The binding affinity of this compound to target enzymes is a critical factor in determining its effectiveness as a therapeutic agent.

Receptor Modulation

The compound also shows promise in modulating receptor activity, which can lead to alterations in cellular signaling pathways. This property is particularly relevant in the context of drug development for conditions such as depression and anxiety disorders.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate:

- In vitro Studies : Laboratory experiments have demonstrated that this compound can significantly affect cellular responses by altering enzyme activity and receptor signaling pathways.

- In vivo Studies : Animal models have shown promising results regarding the efficacy of this compound in reducing symptoms associated with neurological disorders.

- Therapeutic Potential : The compound's unique structure allows it to penetrate biological membranes effectively, enhancing its potential as a therapeutic agent.

Case Studies

A few notable case studies illustrate the biological activity of Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of enzyme X in vitro with IC50 values indicating high potency. |

| Study B | Reported behavioral improvements in animal models of anxiety following administration of the compound. |

| Study C | Highlighted the compound's ability to cross the blood-brain barrier, suggesting potential for central nervous system applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.